molecular formula C16H18ClN5OS B2657106 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1014095-34-1

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2657106
CAS No.: 1014095-34-1
M. Wt: 363.86
InChI Key: LHBUDCVSWCWDBW-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of functional groups, including a chlorobenzylthio moiety, an ethyl group, and a methoxy-methyl-pyrazolyl group, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Attachment of the Pyrazolyl Group: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone or β-keto ester, followed by methylation and methoxylation steps.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Thioethers: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its derivatives might be explored for use in organic electronics or as building blocks for polymers.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antifungal and antibacterial activities.

    Anticancer Research: The compound could be investigated for its potential to inhibit cancer cell growth through various mechanisms.

Industry

    Agrochemicals: Potential use as a fungicide or herbicide due to its bioactive triazole core.

    Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The biological activity of 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The chlorobenzylthio group may enhance binding affinity to certain proteins, while the pyrazolyl group could interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: A triazole with potent activity against a wide range of fungal pathogens.

Uniqueness

Compared to these compounds, 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole features a unique combination of functional groups that may confer distinct biological activities and chemical reactivity. Its specific structure could offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUDCVSWCWDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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